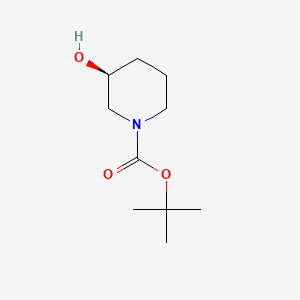

(S)-1-Boc-3-hydroxypiperidine

Description

Propriétés

IUPAC Name |

tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJXHKXIOCDSEB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363881 | |

| Record name | (S)-1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143900-44-1 | |

| Record name | (S)-1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: A Key Chiral Intermediate in Pharmaceutical Synthesis

(S)-1-Boc-3-hydroxypiperidine is a pivotal chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the stereodefined hydroxyl group and the Boc-protected amine, make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Compound Identification and Chemical Properties

This compound, also known as (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a white to off-white solid at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 143900-44-1[3] |

| Molecular Formula | C₁₀H₁₉NO₃[3] |

| Molecular Weight | 201.26 g/mol [3] |

| IUPAC Name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[4] |

| Synonyms | (S)-N-Boc-3-hydroxypiperidine, (S)-1-Boc-3-piperidinol, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate[3][4] |

| InChI Key | UIJXHKXIOCDSEB-QMMMGPOBSA-N[5] |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to tan powder or crystalline powder | [2][5] |

| Melting Point | 34-40 °C | [5] |

| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [5] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents | [2][5] |

| Optical Activity | [α]²²/D +10.0°, c = 1 in chloroform | [2][5] |

| pKa | 14.74 ± 0.20 (Predicted) | [2] |

| Flash Point | 110 °C | [5] |

Role in Drug Development: The Synthesis of Ibrutinib

The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate for the synthesis of Ibrutinib.[2][3] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[4]

Ibrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3][4] The specific (S)-stereochemistry of the hydroxypiperidine moiety is crucial for the drug's potent and selective binding to the BTK active site.[4]

Logical Relationship: From Intermediate to Therapeutic Action

The following diagram illustrates the pivotal position of this compound in the development of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action

The B-cell receptor (BCR) signaling pathway is essential for the proliferation and survival of B-cells.[2] Upon antigen binding, the BCR activates a cascade of downstream kinases, with BTK playing a central role.[4] BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), triggering signals that promote cell growth and inhibit apoptosis.[4][6]

Ibrutinib functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[4][7] This action blocks the enzyme's kinase activity, effectively shutting down the downstream signaling cascade and leading to the death of malignant B-cells.[2][4]

The diagram below outlines the core components of the BTK signaling pathway and the specific point of intervention by Ibrutinib.

Synthesis Methodologies

This compound can be prepared through several synthetic routes, primarily categorized as chemical resolution and biotransformation.[3]

-

Chemical Resolution: This traditional method involves the resolution of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, such as a tartaric acid derivative. The resolved (S)-3-hydroxypiperidine is then protected with a Boc group. However, this method often suffers from low yields (theoretical maximum of 50%) and high costs.[3][8]

-

Biotransformation: Biocatalytic methods have emerged as a more efficient and environmentally friendly alternative.[8] These methods typically involve the asymmetric reduction of the prochiral ketone, N-Boc-piperidin-3-one, using a ketoreductase (KRED) enzyme. This approach offers high enantioselectivity and yield under mild reaction conditions.[3][9]

Experimental Workflow: Biocatalytic Synthesis

The following diagram outlines a typical workflow for the synthesis of this compound using a ketoreductase enzyme.

Detailed Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

This protocol is a representative example based on published methodologies for the biocatalytic synthesis of this compound.[8][9]

1. Materials and Reagents:

-

N-Boc-3-piperidone (Substrate)

-

Ketoreductase (KRED) enzyme (e.g., KRED 110)

-

Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase)[8][9]

-

Buffer solution (e.g., Phosphate or Triethanolamine HCl buffer, pH 6.5-7.5)[8][9]

-

Organic solvent for substrate (e.g., Isopropanol or Ethanol)[8]

-

Extraction solvent (e.g., Ethyl Acetate)[8]

-

Drying agent (e.g., Anhydrous Sodium Sulfate)[8]

2. Reaction Setup:

-

To a temperature-controlled reaction vessel, add the buffer solution.

-

Dissolve the required amounts of the co-factor (e.g., 0.1 g·L⁻¹ NADP⁺) and the co-factor regeneration system components (e.g., 110 g·L⁻¹ D-glucose).[9]

-

Add the KRED enzyme and glucose dehydrogenase.[9] The enzyme loading is typically optimized (e.g., <5% w/w).[10]

-

Dissolve the N-Boc-3-piperidone substrate (e.g., 10-100 g/L) in a minimal amount of a suitable organic solvent and add it to the reaction mixture.[8][9]

3. Reaction Conditions:

-

Stir the mixture at a constant rate (e.g., 230 rpm) for 3-24 hours.[8][9]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Maintain the pH of the reaction at the optimal level for the enzyme (e.g., 6.5) by adding a base solution (e.g., 2 M NaOH) as needed.[9]

4. Work-up and Purification:

-

Upon completion, terminate the reaction. If using whole cells, pass the reaction mass through a celite bed to remove the biocatalyst.[8]

-

Extract the aqueous filtrate with an organic solvent, such as ethyl acetate, multiple times.[8][9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[8]

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, often as an oil or residue.[8]

-

Purify the crude product, if necessary, by methods such as crystallization or column chromatography to yield the final this compound as a white solid.

5. Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8]

-

Determine the enantiomeric excess (ee) using chiral HPLC to confirm the stereochemical purity of the (S)-enantiomer.[8] A typical result shows >99% ee.[10]

-

¹H NMR data (in CDCl₃) shows characteristic peaks around 1.4-1.5 ppm (9H, Boc group), 3.0-3.8 ppm (piperidine ring protons), and a broad singlet for the hydroxyl proton.[8]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation | [11] |

| H319 | Causes serious eye irritation | [11] | |

| H335 | May cause respiratory irritation | [11] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [11] |

| P280 | Wear protective gloves/eye protection/face protection | [11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [11] |

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and away from strong oxidizing agents.[5]

Conclusion

This compound is a high-value chiral intermediate whose importance is intrinsically linked to the development of modern targeted pharmaceuticals like Ibrutinib. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic processes highlights significant advancements in synthetic organic chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists in the field of drug discovery and development.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-hydroxypiperidine, also known as (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral synthetic building block of significant importance in the pharmaceutical industry. Its rigid piperidine (B6355638) core and stereodefined hydroxyl group make it a valuable intermediate in the synthesis of complex biologically active molecules. Notably, it is a key chiral intermediate for the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physical and chemical properties, and detailed methodologies for its synthesis and characterization.

Molecular Structure and Stereochemistry

This compound possesses a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The chirality of the molecule is determined by the stereocenter at the C-3 position, which bears a hydroxyl group in the (S) configuration. This specific stereochemistry is crucial for the biological activity of the final pharmaceutical products synthesized from this intermediate.

Chemical Structure:

Stereochemistry: The absolute configuration at the C-3 position is designated as (S), which dictates the spatial arrangement of the hydroxyl group.

Molecular Identifiers: A comprehensive list of identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 143900-44-1 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1 |

| InChI | 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 |

| InChIKey | UIJXHKXIOCDSEB-QMMMGPOBSA-N |

Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the following table.

| Property | Value |

| Appearance | White to off-white solid[2] |

| Melting Point | 34-40 °C |

| Optical Rotation | [α]²²/D +10.0° (c = 1 in chloroform) |

| Solubility | Soluble in methanol |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Synthesis of this compound

The enantiomerically pure this compound can be prepared through two primary routes: biocatalytic asymmetric reduction of a prochiral ketone and chemical resolution of a racemic mixture of 3-hydroxypiperidine (B146073) followed by N-protection.

Biocatalytic Asymmetric Reduction

This method employs a ketoreductase (KRED) enzyme to stereoselectively reduce N-Boc-3-piperidone to the desired (S)-alcohol. This approach is often favored for its high enantioselectivity and environmentally friendly reaction conditions.

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

-

Reaction Setup: In a suitable reaction vessel, a solution of N-1-Boc-3-piperidone (10 g/L) is prepared in isopropanol (B130326) (IPA).

-

Buffer and Cofactor Addition: A 200mM triethanolamine (B1662121) HCl buffer (pH 7.5) and NAD⁺ (10mM) are added to the reaction mixture.

-

Enzyme Addition: 3% (w/w) of a suitable ketoreductase (e.g., KRED 110) is added to initiate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at approximately 230 rpm at a controlled temperature of 35-40 °C.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an extractive work-up followed by purification, which may include chromatography, to yield the pure this compound.

Chemical Resolution

This classical method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, followed by the protection of the nitrogen atom of the desired enantiomer with a Boc group.

Experimental Protocol: Chemical Resolution of (±)-3-Hydroxypiperidine and Subsequent Boc-Protection

-

Formation of Diastereomeric Salts: Racemic 3-hydroxypiperidine is dissolved in a suitable solvent, and a chiral resolving agent, such as L-camphorsulfonic acid, is added. This forms diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, is isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to liberate the free (S)-3-hydroxypiperidine.

-

Boc-Protection: The enantiomerically enriched (S)-3-hydroxypiperidine is then dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to afford this compound.

-

Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using various analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of the final product.

| HPLC Parameters | |

| Column | Chiralpak IA |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

Gas Chromatography (GC): GC can be employed to assess the chemical purity of the compound.

| GC Parameters | |

| Column | Rtx-5 Amine (30 m x 0.53 mm, 3.0 µm) |

| Carrier Gas | Nitrogen |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the molecule.

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) 1.43-1.55 (m, 11H, includes Boc group and piperidine protons), 1.73-1.78 (m, 1H), 1.87-1.89 (m, 1H), 3.03-3.13 (m, 2H), 3.73-3.78 (m, 1H), 4.11-4.13 (m, 2H).

-

¹³C NMR: While a publicly available spectrum was not found during the literature search, analytical service providers such as Pharmaffiliates offer characterization including ¹³C NMR.[3]

Logical Workflow and Diagrams

The synthesis of this compound can be visualized through the following workflows.

DOT Script for Synthetic Pathways:

Figure 1: Synthetic pathways to this compound.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. The choice between a biocatalytic or a chemical resolution approach for its synthesis depends on factors such as cost, scale, and environmental considerations. The detailed protocols and analytical methods provided in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this key pharmaceutical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of (S)-1-Boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative information and presents detailed, standardized experimental protocols for the systematic determination of these critical physicochemical properties.

Core Properties of this compound

This compound is a white to pale yellow powder or crystalline solid.[1][3] The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its chemical properties, rendering it stable under a variety of conditions.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [5] |

| Molecular Weight | 201.26 g/mol | [5] |

| Melting Point | 34-40 °C | [5][6] |

| Appearance | White to tan powder or crystalline powder | [1][7] |

| Optical Activity | [α]22/D +10.0°, c = 1 in chloroform | [5][6] |

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures in the public domain. The available information is primarily qualitative.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble | [1][3] |

| Chloroform | Soluble | [5][6] |

To address this gap, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11][12]

Materials:

-

This compound (purity >99%)

-

A range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature for each solvent.

Caption: Workflow for determining solubility.

Stability Profile

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| Acidic pH | Labile | The Boc group is readily cleaved under acidic conditions. |

| Neutral pH | Stable | The molecule is expected to be stable at neutral pH. |

| Basic pH | Stable | The Boc group is known to be stable under basic conditions. |

| Elevated Temperature | Potentially Labile | Thermal degradation may occur at high temperatures. |

| Oxidative Stress | Likely Stable | No obvious functionalities highly susceptible to oxidation. |

| Photostability | Likely Stable | No significant chromophores to suggest high photosensitivity. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for stock solution preparation (e.g., methanol or acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in an oven for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Caption: Boc group degradation pathway.

Role in Synthesis

This compound is a crucial chiral building block for the synthesis of the anticancer drug ibrutinib.[1][2] Its stereochemistry is essential for the biological activity of the final product.

Caption: Synthesis of Ibrutinib.

Conclusion

While qualitative data suggests that this compound is a stable compound with solubility in common organic solvents, there is a clear need for comprehensive quantitative studies to fully characterize its physicochemical properties. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to generate the necessary data for formulation development, process optimization, and regulatory submissions. A thorough understanding of the solubility and stability of this key intermediate is paramount for its effective utilization in the synthesis of life-saving pharmaceuticals.

References

- 1. This compound | 143900-44-1 [chemicalbook.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. (S) -1-Boc-3-Hydroxypiperidine [hsppharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 97 143900-44-1 [sigmaaldrich.com]

- 6. This compound 97 143900-44-1 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

Chiral Synthesis of (S)-1-Boc-3-hydroxypiperidine: An In-depth Technical Guide

(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3][4] Its specific stereochemistry is essential for the biological activity and safety of the final active pharmaceutical ingredient (API).[3] This technical guide provides a comprehensive overview of the primary chiral synthesis strategies for this high-value intermediate, including enzymatic reduction, chemical resolution, and synthesis from chiral precursors. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers, scientists, and drug development professionals in this field.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Asymmetric Reduction of a Prochiral Ketone: This is one of the most efficient methods, utilizing a biocatalyst, such as a ketoreductase (KRED) or a whole-cell system, to reduce the prochiral N-Boc-3-piperidone to the desired (S)-alcohol with high enantioselectivity.[1][2] This approach is favored for its mild reaction conditions, high yields, and exceptional stereoselectivity.[1]

-

Chemical Resolution of a Racemic Mixture: This classical method involves the separation of a racemic mixture of 1-Boc-3-hydroxypiperidine using a chiral resolving agent, such as L-camphorsulfonic acid.[5] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and can be operationally intensive.[1][5]

-

Synthesis from a Chiral Pool: This strategy employs a readily available and inexpensive chiral starting material, such as (R)-glyceraldehyde acetonide, to construct the chiral piperidine (B6355638) ring.[6] This method avoids a resolution step, directly yielding the chiral product.[6]

The following sections will delve into the specifics of each of these synthetic routes, providing quantitative data and detailed experimental protocols.

Asymmetric Reduction of N-Boc-3-piperidone

Biocatalytic asymmetric reduction of N-Boc-3-piperidone is a highly effective method for producing this compound. This can be achieved using isolated enzymes (ketoreductases) or whole-cell systems.

Using Ketoreductases (KREDs)

A variety of ketoreductases have been screened and optimized for the enantioselective reduction of N-Boc-3-piperidone.[5] These enzymes often require a cofactor, such as NADH or NADPH, which necessitates a cofactor regeneration system for economic viability.[7] Common regeneration systems involve using a secondary enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) with a corresponding co-substrate (glucose or formate).[7][8]

Quantitative Data for Ketoreductase-Mediated Synthesis

| Catalyst System | Substrate Conc. | Co-substrate | Temp. (°C) | Time (h) | Conversion/Yield | e.e. (%) | Reference |

| KRED 110 | 10 g/L | Isopropanol (B130326) (IPA) | 35-40 | 3-4 | >99% Purity | 100 | [5] |

| Candida parapsilosis Carbonyl Reductase (CprCR) with GDH | 100 g/L | Glucose | N/A | N/A | 97.8% | 99.8 | [4] |

| Co-expressed KRED and GDH | 100 g/L | 130 g/L Glucose | 35 | 24 | >99% | >99 | [7] |

| Recombinant E. coli with FDH | 40 g/L | 400 mmol/L Sodium Formate | 30 | 6 | 95.5% | 100 | [8] |

| Recombinant E. coli with GDH | 40 g/L | 300 mmol/L Glucose | 30 | 6 | 98.25% | 100 | [8] |

| Recombinant E. coli in biphasic system | 100 g/L | 90 g/L Isopropanol | 30 | 6 | 97.0% | 100 | [8] |

Experimental Protocol: Asymmetric Reduction using KRED 110 [5]

-

Reaction Setup: In a suitable reaction vessel, dissolve N-1-Boc-3-piperidone (10 g/L) in isopropanol (IPA).

-

Buffer and Cofactor: Add 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5) and 10 mM NAD+.

-

Enzyme Addition: Add the ketoreductase enzyme, KRED 110 (3% w/v).

-

Reaction Conditions: Stir the reaction mixture at 230 rpm and maintain the temperature between 35-40 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Analysis: Upon completion (typically 3-4 hours), the product can be extracted and analyzed by GC and Chiral HPLC to confirm purity and enantiomeric excess. The chiral HPLC analysis can be performed using a Chiralpak IC column with a mobile phase of 5% IPA in n-hexane.[5]

Experimental Workflow: KRED-Catalyzed Asymmetric Reduction

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Using Whole-Cell Biocatalysts

Whole-cell biocatalysis, for instance using Baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and environmentally friendly alternative to using isolated enzymes.[5][9] These systems have the advantage of containing the necessary enzymes and cofactor regeneration mechanisms within the cell.

Experimental Protocol: Reduction using Baker's Yeast [5]

-

Yeast Suspension: Suspend commercial Baker's yeast (e.g., 20g) in a sucrose (B13894) solution (e.g., 40g in 200 mL water).

-

Activation: Stir the suspension for 30 minutes at 35-40 °C to activate the yeast.

-

Substrate Addition: Add N-1-Boc-3-piperidone (e.g., 1g).

-

Reaction: Continue stirring at 35-40 °C for 48 hours.

-

Work-up: After the reaction, add ethyl acetate (B1210297) and celite to the mixture and stir for 30 minutes.

-

Extraction: Filter the mixture and extract the filtrate with ethyl acetate.

-

Purification: Dry the combined organic extracts with sodium sulfate (B86663) and evaporate the solvent under vacuum to obtain the product.

Chemical Resolution of (±)-1-Boc-3-hydroxypiperidine

This method involves the preparation of a racemic mixture of 1-Boc-3-hydroxypiperidine followed by resolution using a chiral acid.

Quantitative Data for Chemical Resolution

| Resolving Agent | Yield of (S)-enantiomer | Chiral Purity (e.e. %) | GC Purity (%) | Reference |

| L-camphorsulfonic acid ammonium (B1175870) salt | >29% | >99.2% | >99.1% | [10] |

Experimental Protocol: Resolution using L-camphorsulfonic acid [10]

-

Ammonia (B1221849) Displacement: Dissolve 3-hydroxypiperidine (B146073) and 0.5 molar equivalents of L-camphorsulfonic acid ammonium salt in an organic solvent. Reflux to displace ammonia.

-

Salt Formation: After removing the solvent, the resulting diastereomeric salts are formed.

-

Fractional Crystallization: Crystallize the diastereomeric salt mixture from an ethanol-methyl tertiary butyl ether (MTBE) system to selectively precipitate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.

-

Liberation of the Amine: Treat the isolated (S)-crystal salt with a base, such as ammonia water, to liberate the free (S)-3-hydroxypiperidine.

-

Boc Protection: React the (S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the final product, this compound.

-

Resolving Agent Recovery: The aqueous phase from the base treatment can be processed to recover the L-camphorsulfonic acid ammonium salt with a yield of over 95%.[10]

Logical Relationship: Chemical Resolution Process

Caption: Logical flow of the chemical resolution process.

Synthesis from a Chiral Pool

An alternative to resolution and asymmetric catalysis is to start from a molecule that already contains the desired stereocenter. A patented method describes the synthesis from (R)-glyceraldehyde acetonide.[6]

Synthetic Pathway from (R)-Glyceraldehyde Acetonide

The synthesis involves the following key transformations:[6]

-

Wittig Reaction: Acetonitrile group addition to (R)-glyceraldehyde acetonide.

-

Reduction: Palladium-carbon catalyzed reduction of the double bond.

-

Deprotection: Removal of the acetonide protecting group.

-

Selective Tosylation: Selective addition of a p-tosyl group.

-

Reductive Cyclization: Raney nickel-catalyzed reduction of the nitrile group and subsequent ring closure to form (S)-3-hydroxypiperidine.

-

Boc Protection: Protection of the piperidine nitrogen with a Boc group to yield the final product.

This method leverages a cheap chiral raw material to produce the chiral product, avoiding resolution losses.[6]

Signaling Pathway: Chiral Pool Synthesis

Caption: Synthetic pathway from a chiral pool starting material.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several distinct strategies. Biocatalytic asymmetric reduction stands out as a highly efficient, green, and scalable method, consistently delivering high yields and excellent enantiomeric purity. Chemical resolution, while a more traditional approach, remains a viable option, though it is less atom-economical. Synthesis from the chiral pool offers an elegant solution that avoids both resolution and asymmetric catalysis, directly converting a simple chiral precursor into the desired product. The choice of synthetic route will ultimately depend on factors such as cost of materials and catalysts, scalability requirements, and the desired level of process greenness. This guide provides the foundational data and methodologies to aid in making an informed decision for the synthesis of this crucial pharmaceutical intermediate.

References

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. This compound | 143900-44-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-1-Boc-3-hydroxypiperidine

(S)-1-Boc-3-hydroxypiperidine has emerged as an indispensable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its rigid piperidine (B6355638) core, coupled with a strategically placed hydroxyl group and a versatile Boc-protecting group, offers chemists a powerful tool for the stereocontrolled synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its applications, synthesis, and the crucial role it plays in the development of targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid with a melting point range of 34-45 °C.[1] It is soluble in common organic solvents like methanol.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to a wide range of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 143900-44-1 | [1][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| Appearance | Off-white solid | [1] |

| Melting Point | 34-45 °C | [1] |

| Optical Rotation | [α]²²/D +10.0° (c=1 in chloroform) | [3] |

| Purity | ≥99% (Chiral Purity) | [1] |

Spectroscopic Characterization:

The structural integrity and stereochemistry of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃, 300 MHz): δ 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H).

Applications in Drug Discovery and Development

The chiral nature of this compound makes it a critical starting material for the synthesis of enantiomerically pure pharmaceuticals. Its piperidine scaffold is a common motif in a multitude of bioactive compounds.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of this chiral building block is in the synthesis of ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][5][6] BTK is a key signaling protein in the B-cell receptor pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[5][7] The (S)-configuration of the hydroxypiperidine moiety is crucial for the high affinity and selectivity of ibrutinib.

P2X7 Receptor Antagonists

This compound also serves as a key intermediate in the synthesis of antagonists for the human P2X7 receptor.[3][6][] The P2X7 receptor is an ATP-gated ion channel involved in inflammation, immune responses, and neurobiology.[9][10][11] Antagonizing this receptor is a promising therapeutic approach for a range of inflammatory and neurological disorders.

Synthetic Methodologies

The efficient and stereoselective synthesis of this compound is paramount for its utility. Both chemical and biocatalytic methods have been developed, with the latter gaining prominence due to its high enantioselectivity and environmentally friendly nature.

Biocatalytic Synthesis

The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) or whole-cell biocatalysts is a highly effective method for producing this compound with excellent enantiomeric excess (ee).[5][9]

Table 2: Comparison of Biocatalytic Methods for this compound Synthesis

| Biocatalyst | Substrate | Co-factor/Co-substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | N-Boc-3-piperidone | Glucose | 90-95% | >99% (S) | [9] |

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | NAD⁺, Isopropanol | >99% | >99% (S) | [9] |

| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | Glucose Dehydrogenase | >99% | >99% (S) | [12] |

| Co-expressing KRED and GDH | N-Boc-3-piperidone | Glucose | >99% | >99% (S) | [13] |

Experimental Protocol: Enzymatic Reduction using Ketoreductase

This protocol is a representative example of a lab-scale enzymatic reduction.

-

Reaction Setup: In a suitable reaction vessel, dissolve N-1-Boc-3-piperidone (10 g/L) in isopropanol.

-

Buffer and Co-factor: Add 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5) and NAD⁺ (10 mM).

-

Enzyme Addition: Introduce the ketoreductase enzyme (e.g., KRED 110, 3% w/v).

-

Reaction Conditions: Stir the mixture at 230 rpm and maintain the temperature between 35-40 °C for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297) and n-hexane (1:1).

-

Work-up and Purification: Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain this compound.

Chemical Synthesis

While biocatalysis is often preferred, chemical synthesis routes provide an alternative. One such method involves a multi-step synthesis starting from the chiral pool material, (R)-glyceraldehyde acetonide.[14][15]

Key Steps in the Chemical Synthesis from (R)-glyceraldehyde acetonide:

-

Wittig Reaction: Acetonitrile group addition to (R)-glyceraldehyde acetonide.[14][15]

-

Reduction: Palladium-on-carbon catalyzed reduction of the double bond.[14][15]

-

Deprotection: Removal of the acetonide protecting group.[14][15]

-

Selective Tosylation: Selective addition of a p-toluenesulfonyl group.[14][15]

-

Reductive Cyclization: Raney nickel-catalyzed hydrogenation of the nitrile and concomitant ring closure to form the piperidine ring.[14][15]

-

Boc Protection: Protection of the piperidine nitrogen with a Boc group to yield the final product.[14][15]

Another chemical approach involves the resolution of racemic 3-hydroxypiperidine (B146073) using a chiral resolving agent like D-pyroglutamic acid, followed by Boc protection.[16]

Experimental Protocol: Chemical Resolution and Boc Protection

This protocol outlines a chemical resolution approach.

-

Hydrogenation: Hydrogenate 3-pyridone in the presence of a rhodium catalyst to obtain racemic 3-hydroxypiperidine.[16]

-

Resolution: Reflux the racemic 3-hydroxypiperidine with D-pyroglutamic acid in an ethanol (B145695) solution. Cool the solution to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.[16]

-

Boc Protection: Treat the resolved (S)-3-hydroxypiperidine salt with di-tert-butyl dicarbonate (B1257347) under basic conditions to afford this compound.[16]

-

Purification: Purify the product through extraction, drying, and recrystallization.[16]

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing organic synthesis and drug discovery. Its strategic use has enabled the development of life-saving medicines, and the ongoing refinement of its synthesis, particularly through green biocatalytic methods, ensures its continued importance. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of the properties, applications, and synthesis of this versatile molecule is essential for innovation and success.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 6. This compound | 143900-44-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 9. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 11. iris.unife.it [iris.unife.it]

- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]

- 16. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

Spectroscopic Profile of (S)-1-Boc-3-hydroxypiperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-1-Boc-3-hydroxypiperidine (CAS: 143900-44-1), a chiral intermediate crucial in the synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Spectroscopic Data Summary

The following sections present the quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 - 3.70 | m | 1H | H3 (CH-OH) |

| ~3.65 - 3.50 | m | 1H | H6 (axial) |

| ~3.40 - 3.25 | m | 1H | H2 (axial) |

| ~3.15 - 2.95 | m | 2H | H2 (eq), H6 (eq) |

| ~1.90 - 1.75 | m | 1H | H4 (axial) |

| ~1.70 - 1.55 | m | 2H | H5 |

| ~1.50 - 1.40 | m | 1H | H4 (eq) |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for N-Boc protected piperidine (B6355638) rings.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | C=O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~67.0 | C3 (CH-OH) |

| ~51.0 | C2 |

| ~44.0 | C6 |

| ~31.5 | C4 |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~22.0 | C5 |

Note: These are typical chemical shift ranges for such functional groups.[6] Specific values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, s | O-H stretch (alcohol) |

| ~2975, ~2860 | s | C-H stretch (alkane) |

| ~1685 | s | C=O stretch (carbamate, Boc) |

| ~1420 | m | C-H bend (CH₂) |

| ~1250, ~1160 | s | C-N stretch, C-O stretch |

s = strong, m = medium. Data is typical for Boc-protected amino alcohols.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

| m/z Value | Interpretation |

| 202.1 | [M+H]⁺ (protonated molecular ion) |

| 146.1 | [M+H - C₄H₈]⁺ (loss of isobutylene (B52900) from Boc group) |

| 102.1 | [M+H - C₅H₉O₂]⁺ (loss of Boc group) |

M represents the parent molecule. Fragmentation patterns can vary based on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Characterization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker instruments).[9]

-

Pulse Angle: 30 degrees.[9]

-

Acquisition Time (AQ): 1-2 seconds.[9]

-

Relaxation Delay (D1): 2 seconds.[9]

-

Number of Scans (NS): 128-1024, depending on sample concentration and desired signal-to-noise ratio.[9][10]

-

-

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As the compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.[11] Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).[12]

-

Instrument Parameters (FTIR-ATR):

-

Accessory: Single-reflection ATR.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.[13]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Apply firm and consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[12][13] Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS grade solvent such as methanol (B129727) or an acetonitrile/water mixture.[14] Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[14]

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Capillary Voltage: 3-4 kV.

-

Cone/Orifice Voltage: 20-40 V. This can be adjusted to control in-source fragmentation.[15]

-

Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the solvent system (e.g., 300-400 L/hr at 100-150 °C).[15]

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

This guide provides foundational spectroscopic data and methodologies for the analysis of this compound, facilitating its reliable identification and use in research and development.

References

- 1. This compound | 143900-44-1 [chemicalbook.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]

- 5. GSRS [precision.fda.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. benchchem.com [benchchem.com]

- 11. mt.com [mt.com]

- 12. jasco.co.uk [jasco.co.uk]

- 13. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of (S)-1-Boc-3-hydroxypiperidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

(S)-1-Boc-3-hydroxypiperidine, a chiral piperidine (B6355638) derivative, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications in drug discovery and development, with a focus on its role in the creation of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors and P2X7 receptor antagonists.

This document, intended for researchers, scientists, and professionals in drug development, details the synthetic methodologies for producing high-purity this compound, presents key quantitative data in structured tables, and outlines detailed experimental protocols. Furthermore, it visualizes the intricate signaling pathways of its downstream products, offering a comprehensive resource for leveraging this versatile building block in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a white to pale yellow solid, valued for its chirality and the presence of the Boc protecting group, which facilitates its use in multi-step syntheses.[1][2][3] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 143900-44-1 | [2][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][4] |

| Molecular Weight | 201.26 g/mol | [2][4] |

| Melting Point | 34-40 °C | [1][2] |

| Boiling Point | 292.3±33.0 °C (Predicted) | [1][2] |

| Density | 1.107±0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in methanol | [1][2] |

| Optical Activity | [α]²²/D +10.0°, c = 1 in chloroform | [1][2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz, ppm): 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87–1.89 (1H), 3.03–3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H).[5]

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of enantiomerically pure this compound is predominantly achieved through two main routes: chemical resolution of a racemic mixture and asymmetric enzymatic reduction.

Chemical Resolution

This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, followed by the protection of the nitrogen atom with a Boc group.[6] While effective, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer.[5]

Experimental Protocol: Chemical Resolution using D-pyroglutamic acid [7]

-

Hydrogenation of 3-hydroxypyridine (B118123): In an autoclave, combine 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L). Pressurize with hydrogen to 5 MPa and heat to 90°C for 48 hours. After cooling and venting, filter the catalyst. The filtrate is concentrated under reduced pressure, and the residue is distilled to yield 3-hydroxypiperidine.

-

Resolution with D-pyroglutamic acid: The crude 3-hydroxypiperidine is refluxed with D-pyroglutamic acid in ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt precipitates and is isolated by filtration.

-

Boc Protection: The isolated salt (200 kg) is dissolved in water (500 L) and sodium hydroxide (B78521) (75 kg). Di-tert-butyl dicarbonate (B1257347) (518 kg) is added portion-wise at room temperature. The reaction is stirred for 3 hours, followed by extraction with ethyl acetate. The combined organic layers are concentrated to yield (S)-N-Boc-3-hydroxypiperidine.

Asymmetric Enzymatic Reduction

Biocatalytic methods offer a more efficient and environmentally friendly alternative, often achieving high yields and excellent enantioselectivity.[6][8] This approach typically involves the stereoselective reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme.[5][8][9]

Experimental Protocol: Enzymatic Reduction using a Ketoreductase [5][9]

-

Reaction Setup: In a suitable vessel, prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, a selected ketoreductase (e.g., KRED 110, 3% w/v), NAD⁺ (10 mM), and triethanolamine (B1662121) HCl buffer (200 mM, pH 7.5).

-

Enzymatic Reaction: Stir the reaction mixture at 230 rpm and maintain the temperature at 35–40 °C for 3–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield this compound. This method can achieve a chiral purity of 100% and a chromatographic purity of >99%.[5]

| Synthesis Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Reference |

| Chemical Resolution | 3-hydroxypyridine, Rh/C, D-pyroglutamic acid, Boc₂O | ~42% (resolution step) | >99% | [7][10] |

| Enzymatic Reduction | N-Boc-3-piperidone, Ketoreductase (KRED), NAD⁺ | 90-95% | >99% | [5][11] |

Applications in Medicinal Chemistry: A Gateway to Targeted Therapies

The chiral nature of this compound makes it an invaluable building block for the synthesis of a wide range of biologically active molecules. Its applications span various therapeutic areas, from oncology to neuroinflammation.

Ibrutinib: A BTK Inhibitor for B-Cell Malignancies

This compound is a key chiral intermediate in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[12][13] By inhibiting BTK, Ibrutinib effectively disrupts this signaling cascade, leading to apoptosis of cancer cells.

Ibrutinib Synthesis Workflow:

Caption: Synthetic route to Ibrutinib from key intermediates.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway:

Caption: Ibrutinib inhibits the BTK signaling cascade.

P2X7 Receptor Antagonists: Targeting Neuroinflammation

This compound also serves as a chiral precursor for the synthesis of P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, particularly in the central nervous system.[14][15] Antagonists of this receptor are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases.

P2X7 Receptor Signaling Pathway:

Caption: P2X7 receptor signaling and its antagonism.

Conclusion

This compound is a testament to the power of chiral building blocks in modern drug discovery. Its efficient and stereoselective synthesis, coupled with its versatile reactivity, has enabled the development of highly targeted and effective therapies. As the demand for complex and specific drug molecules continues to grow, the importance of key chiral intermediates like this compound in the medicinal chemist's toolbox will only increase. This guide serves as a comprehensive resource to facilitate its application in the ongoing quest for novel therapeutics.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 143900-44-1 [chemicalbook.com]

- 3. This compound 97 143900-44-1 [sigmaaldrich.com]

- 4. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 10. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]

- 11. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][3] This targeted mechanism of action has established ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] The BCR signaling pathway is essential for the development, differentiation, and survival of B-cells, and its dysregulation is a hallmark of many B-cell cancers.[3][4] Ibrutinib's inhibition of BTK disrupts this pathway, thereby impeding the growth and proliferation of malignant B-cells.[5][6]

The synthesis of ibrutinib involves the strategic assembly of its core components. A key chiral intermediate in this process is (S)-1-Boc-3-hydroxypiperidine, which provides the piperidine (B6355638) ring with the correct stereochemistry essential for the drug's activity.[7][8] This document provides detailed protocols for the synthesis of ibrutinib commencing from this compound, focusing on a common and effective synthetic route.

Ibrutinib Mechanism of Action: Signaling Pathway

Ibrutinib targets and inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell growth. Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade.

References

- 1. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 3. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]

- 4. Cas 1022150-12-4,3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | lookchem [lookchem.com]

- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Boc Deprotection of (S)-1-Boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acidic deprotection of (S)-1-Boc-3-hydroxypiperidine to yield (S)-3-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The following protocols outline two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Introduction

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The removal of the Boc group is a crucial step to liberate the secondary amine for further functionalization. The choice of deprotection agent can be critical to avoid side reactions and ensure a high yield of the desired product. Strong acids like TFA and HCl are the most common reagents for this transformation. This note provides a comparative summary of reaction conditions and detailed step-by-step protocols for both methods.

Data Presentation

The following table summarizes typical quantitative data and reaction conditions for the Boc deprotection of this compound using TFA and HCl.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane (B91453) |

| Solvent | Dichloromethane (B109758) (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 4 hours |

| Typical Yield | >95% | >95% |

| Work-up | Basic aqueous work-up | Basic aqueous work-up |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir the solution.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution at 0 °C.

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Quenching and Work-up:

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of DCM.

-

Slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. Continue adding the basic solution until the pH of the aqueous layer is >8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford (S)-3-hydroxypiperidine as the free base. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol details the deprotection of this compound using a solution of hydrochloric acid in 1,4-dioxane.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.

-

Quenching and Work-up:

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration.

-

To obtain the free base, dissolve the residue (or the isolated hydrochloride salt) in water and cool in an ice bath.

-

Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to adjust the pH to >8.

-

Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and remove the solvent in vacuo to yield (S)-3-hydroxypiperidine.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound.

Caption: Chemical transformation of this compound.

Caption: General experimental workflow for Boc deprotection.

Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Mitsunobu reaction of (S)-1-Boc-3-hydroxypiperidine. This reaction is a powerful tool for the stereospecific introduction of various functional groups, achieving a complete inversion of stereochemistry at the C-3 position. This allows for the synthesis of the corresponding (R)-substituted piperidine (B6355638) derivatives, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

The Mitsunobu reaction is a versatile dehydration reaction that converts a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] For the substrate this compound, this reaction provides a reliable method to access the (R)-enantiomer with diverse functionalities at the 3-position.

Data Presentation: Representative Mitsunobu Reaction Conditions

The following table summarizes typical conditions and reported yields for the Mitsunobu reaction with various nucleophiles on substrates analogous to this compound. These conditions can serve as a starting point for optimization.

| Nucleophile (Nu-H) | Product | Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Diphenylphosphoryl azide (B81097) (DPPA) | (R)-1-Boc-3-azidopiperidine | PPh₃ (1.2), DIAD (1.2), DPPA (1.02) | THF | 0 to RT | 6-8 | ~98 |

| Phthalimide (B116566) | (R)-1-Boc-3-phthalimidopiperidine | PPh₃ (1.5), DIAD (1.5), Phthalimide (1.5) | THF | 0 to RT | 6-8 | Not specified |

| p-Nitrobenzoic acid | (R)-1-Boc-3-(p-nitrobenzoyloxy)piperidine | PPh₃ (4.0), DEAD (4.0), p-Nitrobenzoic acid (4.0) | THF | 0 to 40 | 17 | Not specified |

Experimental Protocols

Materials and General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

This compound should be dried under vacuum before use.

-

Reagents such as triphenylphosphine, DIAD, DEAD, DPPA, and phthalimide should be of high purity.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of (R)-1-Boc-3-azidopiperidine via Mitsunobu Reaction

This protocol describes the conversion of this compound to its corresponding azide with inversion of configuration.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added triphenylphosphine (1.2 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diphenylphosphoryl azide (DPPA) (1.02 eq) is added, followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 6 to 8 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate.

-

The organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-1-Boc-3-azidopiperidine.

Protocol 2: Synthesis of (R)-1-Boc-3-phthalimidopiperidine via Mitsunobu Reaction

This protocol details the reaction of this compound with phthalimide.

Procedure:

-

To a solution of this compound (1.0 eq) and phthalimide (1.5 eq) in anhydrous THF is added triphenylphosphine (1.5 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

DIAD (1.5 eq) is added dropwise to the cooled solution.

-